molecular formula C10H15N3O B1529146 2-(2-aminoethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one CAS No. 1443288-88-7

2-(2-aminoethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Cat. No.: B1529146
CAS No.: 1443288-88-7
M. Wt: 193.25 g/mol
InChI Key: PYEBWJYHUVUYJA-UHFFFAOYSA-N
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Description

The compound is a derivative of cinnoline, which is a nitrogen-containing heterocycle . The “2-(2-aminoethyl)” part suggests the presence of an aminoethyl group attached to the cinnoline structure .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, without specific data for “2-(2-aminoethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one”, I can’t provide a detailed analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the compound 2-Aminoethyl Hydrogen Sulfate has a molecular weight of 141.14 and is a solid at 20°C .

Scientific Research Applications

Synthesis and Chemical Properties

Tandem One-Pot Synthesis Techniques : A sustainable synthesis approach for creating 2-arylcinnolin-6-one derivatives has been developed, utilizing ultrasound and microwave irradiation. This method enhances the efficiency of producing such compounds, which can be foundational for further research into their applications in various fields, including medicinal chemistry (Al-Matar, Dawood, & Tohamy, 2018).

Green Synthesis of Derivatives : An environmentally friendly procedure for synthesizing 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives has been developed. This method emphasizes operational simplicity, mild reaction conditions, and minimal environmental impact, showcasing the potential for sustainable chemical synthesis (Lei, Ma, & Hu, 2011).

Biological Activities and Applications

Ghrelin Acylation Studies : Research into medium-chain fatty acids' role in the acylation of ghrelin, a brain and gut peptide, reveals insights into the biochemical pathways for ghrelin modification. This understanding could pave the way for developing therapeutic strategies targeting metabolic and gastrointestinal disorders (Nishi et al., 2005).

Tetrahydrobiopterin in Cardiovascular Disease : The study on tetrahydrobiopterin (BH4), a cofactor for aromatic amino acid hydroxylases and nitric oxide synthase, highlights its potential therapeutic benefits in cardiovascular diseases. BH4 replacement has shown promise in treating conditions associated with BH4 depletion, such as hypertension and cardiac hypertrophy (Moens & Kass, 2006).

Mechanism of Action

The mechanism of action would depend on the application of the compound. For instance, 2-(2-aminoethyl)-pyridine has been studied for its role in activating human carbonic anhydrase II, a promising target for treating Alzheimer’s disease .

Safety and Hazards

Safety data sheets (SDS) provide information about the hazards of a chemical and the associated safety measures. For example, 2-Aminoethyl Hydrogen Sulfate is harmful if swallowed and causes skin and eye irritation .

Future Directions

The future directions would depend on the potential applications of the compound. For example, compounds that show promise in treating diseases could be further studied for their therapeutic potential .

Properties

IUPAC Name

2-(2-aminoethyl)-5,6,7,8-tetrahydrocinnolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-5-6-13-10(14)7-8-3-1-2-4-9(8)12-13/h7H,1-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEBWJYHUVUYJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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